molecular formula C22H23FN4O3 B2964442 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775507-37-3

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2964442
CAS No.: 1775507-37-3
M. Wt: 410.449
InChI Key: MCJSJUHGMMTQGI-UHFFFAOYSA-N
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Description

5-[1-(2-Fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a piperidine ring substituted with a 2-fluorobenzoyl group and a 4-methoxybenzyl moiety at positions 1 and 4 of the triazolone core, respectively. Its structural features, including the electron-withdrawing fluorine atom and electron-donating methoxy group, influence its physicochemical properties and biological interactions. Below, we compare this compound with structurally related analogs to highlight key differences in synthesis, substituent effects, and bioactivity.

Properties

IUPAC Name

3-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJSJUHGMMTQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine intermediate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction.

    Formation of the Triazolone Moiety: The final step involves the formation of the triazolone ring through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in the Benzoyl Group

The 2-fluorobenzoyl group in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic substituents:

Compound Name Substituent on Benzoyl Group Molecular Weight (g/mol) Key Properties/Activity Reference
5-[1-(2-Fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2-Fluorobenzoyl 426.91 (analog) Balanced lipophilicity; enzyme inhibition
5-[1-(2,6-Difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2,6-Difluorobenzoyl 444.88 (calculated) Enhanced metabolic stability
5-[1-(3-Chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 3-Chlorobenzoyl 426.91 Increased steric hindrance
BL19961 (4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-triazolone) 3-Fluoro-4-methoxybenzoyl 428.43 Improved solubility; imaging applications

Analysis :

  • Fluorine vs. Chlorine: The 2-fluorobenzoyl group provides moderate electron-withdrawing effects, enhancing binding affinity to target enzymes without excessive steric bulk.
  • Di- vs. Mono-Fluorination: The 2,6-difluorobenzoyl derivative () may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism, a common issue with mono-fluorinated aromatics .
Modifications in the Benzyl Group

The 4-methoxybenzyl group is critical for solubility and target engagement. Variations include:

Compound Name Benzyl Group Substituent Molecular Weight (g/mol) Activity Notes Reference
Target Compound 4-Methoxybenzyl 426.91 Optimal balance of solubility/bioactivity
4-(4-Fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-triazolone (BL19961) 4-Fluorobenzyl 428.43 Enhanced CNS penetration
4-Phenyl-5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-triazolone Phenyl 452.31 (calculated) Reduced solubility; higher protein binding

Analysis :

  • Methoxy vs. Fluoro : The 4-methoxy group improves solubility via hydrogen bonding, whereas the 4-fluorobenzyl analog (BL19961) may enhance blood-brain barrier permeability due to increased lipophilicity .
  • Phenyl vs. Methoxybenzyl : Phenyl-substituted analogs (e.g., in ) exhibit lower solubility, limiting their utility in aqueous environments .
Pharmacological Activity
  • Fatty Acid Synthase (FASN) Inhibition : The target compound shares structural motifs with GSK2194069, a potent FASN inhibitor featuring a benzofuranyl group and cyclopropanecarbonyl-pyrrolidine. GSK2194069’s IC₅₀ for FASN is <10 nM, while the target compound’s activity is likely modulated by its 2-fluorobenzoyl group, which may reduce steric clashes with the enzyme’s active site .
  • Imaging Probes : Radiolabeled analogs like [¹¹C]5 () demonstrate utility in PET imaging, suggesting that methoxy and fluorobenzyl groups enhance target specificity and in vivo stability .

Biological Activity

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H24FN5O
  • Molecular Weight : 367.43 g/mol

The presence of the piperidine ring and the triazole moiety suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : This compound has shown significant inhibitory activity against various protein kinases, including Janus kinase (JAK) pathways. In vitro studies report IC50 values indicating effective inhibition of JAK3 and other kinases, which are crucial in inflammatory responses and cancer progression .
  • Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess antitumor properties. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases. The inhibition of JAK pathways is particularly relevant here, as they play a key role in mediating inflammation .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Protein Kinase InhibitionJAK3 inhibition (IC50 = 0.36 μM)
Antitumor ActivityCytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory markers

Case Study 1: JAK Inhibition

A study evaluating the biological activity of compounds similar to this compound reported significant inhibition of JAK3 with an IC50 value as low as 0.36 μM. This suggests a strong potential for therapeutic applications in conditions like rheumatoid arthritis and other autoimmune diseases .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of triazole derivatives, several compounds demonstrated potent cytotoxic effects against various cancer cell lines. The study highlighted that modifications to the piperidine and triazole moieties could enhance efficacy and selectivity against tumor cells .

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